5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazol-2-amine hydrochloride
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Overview
Description
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazol-2-amine hydrochloride is a boronic acid derivative with a thiazole ring
Synthetic Routes and Reaction Conditions:
Boronic Acid Derivatives Synthesis: The compound can be synthesized by reacting 1,3-thiazol-2-amine with a boronic acid derivative under suitable conditions.
Industrial Production Methods: Large-scale production typically involves optimizing reaction conditions to achieve high yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can be performed to reduce the boronic acid group.
Substitution: Substitution reactions at the thiazole ring or boronic acid group are possible.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution product.
Major Products Formed:
Oxidation: Various oxidized derivatives of the thiazole ring.
Reduction: Reduced boronic acid derivatives.
Substitution: Substituted thiazole and boronic acid derivatives.
Mechanism of Action
Target of Action
Boronic acids and their derivatives are known to interact with various biological targets, including enzymes and receptors .
Mode of Action
The compound likely interacts with its targets through the boronic acid moiety. Boronic acids are known to form reversible covalent complexes with proteins, particularly those with serine or threonine residues in their active sites . The pinacol ester group enhances the stability of the compound, making it more resistant to environmental factors .
Biochemical Pathways
Boronic acids and their derivatives are known to interfere with various biochemical pathways, often by inhibiting key enzymes .
Pharmacokinetics
Boronic acids and their derivatives are generally well-absorbed and can distribute throughout the body . The pinacol ester group may enhance the compound’s bioavailability by increasing its lipophilicity .
Result of Action
The inhibition of key enzymes by boronic acids can lead to significant changes in cellular function .
Action Environment
Environmental factors can influence the action, efficacy, and stability of the compound. For instance, the pH of the environment can affect the reactivity of the boronic acid moiety . Additionally, the pinacol ester group can enhance the compound’s stability under various environmental conditions .
Scientific Research Applications
Chemistry: The compound is used in the synthesis of complex organic molecules and as a building block in organic synthesis. Biology: Medicine: The compound may be used in medicinal chemistry for the development of new pharmaceuticals. Industry: It can be used in the production of materials and chemicals with specific properties.
Comparison with Similar Compounds
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isophthalaldehyde
N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide
Uniqueness: Compared to similar compounds, 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazol-2-amine hydrochloride has a unique thiazole ring, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazol-2-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15BN2O2S.ClH/c1-8(2)9(3,4)14-10(13-8)6-5-12-7(11)15-6;/h5H,1-4H3,(H2,11,12);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POKZSJPFAJMPIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(S2)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16BClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.57 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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